Crystal Structure and Unit‑Cell Parameter Distinctions
In a 2025 direct head‑to‑head crystal structure determination by Dugarte‑Dugarte et al., MXM·HCl crystallizes in the monoclinic space group P2₁/n with Z=4, whereas MXE·HCl crystallizes in P2₁ with Z=2. Unit‑cell parameters for MXM·HCl are a = 15.0429(5) Å, b = 14.0721(5) Å, c = 6.5716(2) Å, β = 90.9864(14)°, and V = 1,390.91(8) ų. In contrast, MXE·HCl exhibits a = 8.7772(5) Å, b = 9.9528(7) Å, c = 8.5841(6) Å, β = 100.276(3)°, and V = 737.86(8) ų [1].
| Evidence Dimension | Unit‑cell volume and space group |
|---|---|
| Target Compound Data | V = 1,390.91 ų; P2₁/n; Z = 4 |
| Comparator Or Baseline | MXE·HCl: V = 737.86 ų; P2₁; Z = 2 |
| Quantified Difference | Volume difference = 653.05 ų; MXM·HCl unit‑cell volume is 88.5% larger; different space groups |
| Conditions | Laboratory X‑ray powder diffraction at room temperature; structures solved with DASH and refined with TOPAS Academic |
Why This Matters
These distinct crystallographic fingerprints enable unambiguous identification of MXM·HCl in XRPD analysis, a critical requirement for forensic casework where MXE and MXM may be mislabeled or co‑occur.
- [1] Dugarte-Dugarte AJ, van de Streek J, Díaz de Delgado G, Reid JW, Jurásek B, Kuchař M, Babor M, Delgado JM. The crystal structures of methoxmetamine hydrochloride and methoxetamine hydrochloride determined from laboratory X‑ray powder diffraction data contained in the Powder Diffraction File™. Powder Diffraction. 2025;40:1‑10. doi:10.1017/S0885715625000247 View Source
